6-Aza-bicyclo[3.1.1]hept-3-ylamine
Description
Significance of Bridged Bicyclic Ring Systems in Organic Chemistry
Bridged bicyclic systems are a fascinating class of molecules due to their inherent ring strain and defined spatial arrangement of atoms. slideshare.net This fixed conformation, unlike the more flexible nature of monocyclic or fused ring systems, provides a unique platform for studying reaction mechanisms and stereochemistry. slideshare.netgla.ac.uk The development of synthetic routes to these complex structures is a significant challenge and an active area of research in organic chemistry. gla.ac.ukcancer.gov Their rigid nature also makes them valuable as scaffolds in the design of new materials and as building blocks in the total synthesis of complex natural products. cancer.govacs.org
The nomenclature of these systems, such as bicyclo[2.2.1]heptane (commonly known as norbornane), specifies the number of atoms in the bridges connecting the two bridgehead atoms. wikipedia.org This systematic naming allows for a clear description of these intricate three-dimensional structures. youtube.com
The Role of Azabicyclic Scaffolds in Medicinal Chemistry and Drug Discovery
The incorporation of a nitrogen atom to form an azabicyclic scaffold is a pivotal strategy in medicinal chemistry. rsc.orgvanderbilt.edu These scaffolds are considered "sp3-rich," meaning they have a higher proportion of carbon atoms with tetrahedral geometry, which can lead to improved metabolic stability and better binding selectivity to biological targets compared to flat, aromatic systems. nih.gov Azabicyclic frameworks are found in a wide array of biologically active natural products and synthetic drugs. rsc.orgvanderbilt.edu
Their rigid nature allows for the precise positioning of functional groups to interact with specific binding sites on proteins, making them valuable as "bioisosteres" – substitutes for other chemical groups that can enhance a drug's properties. nih.gov For instance, azabicyclic scaffolds can act as mimics for peptide turns or as constrained analogues of more flexible bioactive molecules, aiding in the development of new therapeutic agents. umn.edu The exploration of novel azabicyclic scaffolds is a key area in the search for new drugs to treat a variety of diseases, including neurological disorders. nih.govnih.gov
Overview of 6-Aza-bicyclo[3.1.1]heptane and Related Structural Motifs in Chemical Space
The 6-Aza-bicyclo[3.1.1]heptane framework is a specific type of azabicyclic system. nih.gov It can be viewed as a derivative of piperidine (B6355638), a common six-membered nitrogen-containing ring, but with a bridging methylene (B1212753) group that locks the ring into a specific conformation. enamine.netacs.org This structural constraint imparts unique properties and makes it a nonclassical isostere of piperidine. enamine.netacs.org
The synthesis of substituted 6-azabicyclo[3.1.1]heptanes has been a focus of research, with methods developed for large-scale production. enamine.netacs.org The introduction of functional groups, such as the amine group in 6-Aza-bicyclo[3.1.1]hept-3-ylamine, creates versatile building blocks for further chemical modification and for investigation into their potential applications. The study of related bridged bicyclic structures, such as 6-oxa-3-azabicyclo[3.1.1]heptane and 3,6-diazabicyclo[3.1.1]heptane, further highlights the interest in this area of chemical space for developing novel compounds with potential utility in medicinal chemistry. nih.govresearchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-4-1-5-3-6(2-4)8-5/h4-6,8H,1-3,7H2 |
InChI Key |
OXDQBQNMGIDLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1N2)N |
Origin of Product |
United States |
Structural and Stereochemical Considerations of the 6 Aza Bicyclo 3.1.1 Heptane System
Nomenclature and Positional Isomerism within the Bicyclo[3.1.1]heptane Framework
The systematic naming of bicyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent alkane, bicyclo[3.1.1]heptane, indicates a bicyclic structure containing a total of seven carbon atoms. epo.org The numbers within the brackets [3.1.1] denote the number of atoms in the bridges connecting the two bridgehead carbons. In this case, there are three bridges of three, one, and one carbon atom(s) respectively.
The introduction of a nitrogen atom into the bicyclic framework in place of a carbon atom creates an "aza" derivative. In 6-Aza-bicyclo[3.1.1]heptane, the nitrogen atom is located at the 6-position of the bicyclic system. Positional isomerism is possible, and other isomers such as 2-azabicyclo[3.1.1]heptane and 3-azabicyclo[3.1.1]heptane also exist and are subjects of research. researchgate.netresearchgate.net
Further substitution on the ring system, such as the amine group in 6-Aza-bicyclo[3.1.1]hept-3-ylamine, is indicated by the number and name of the substituent. The position of the amine group at C-3 gives rise to the specific compound of interest.
Conformational Analysis of this compound and its Derivatives
The rigid bicyclo[3.1.1]heptane core significantly restricts the conformational freedom of the molecule compared to a simple monosubstituted cyclohexane. The piperidine (B6355638) ring within the 6-azabicyclo[3.1.1]heptane scaffold is forced into specific conformations. acs.org
Analysis of 3-substituted 6-azabicyclo[3.1.1]heptane derivatives has shown that the cis and trans diastereomers adopt distinct conformations. The cis isomers typically exhibit a distorted '3D' chair-like conformation of the piperidine ring, while the trans isomers are constrained to an unusual 'boat' conformation. acs.orgacs.org This conformational rigidity is a key feature that can be exploited in drug design to present functional groups in well-defined spatial orientations.
Theoretical Approaches to Conformational Landscape Exploration
The exploration of the conformational landscape of this compound and its derivatives heavily relies on theoretical and computational methods.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometries and relative energies of different conformers. wiley-vch.de These calculations can predict the most stable conformations and the energy barriers between them.
Molecular Dynamics (MD) simulations can be employed to model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and the preferred orientations of substituents. wiley-vch.de
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and compare the three-dimensional shapes of molecular scaffolds. chemrxiv.orgnih.gov By representing the vectors of substituents attached to the scaffold, EVP analysis allows for a quantitative comparison of the spatial arrangement of functional groups in different isomers and their similarity to other known pharmacophores, such as substituted piperidines. acs.orgacs.org This method has been instrumental in demonstrating that cis- and trans-3-substituted 6-azabicyclo[3.1.1]heptanes can mimic the chair and boat conformations of 1,4-disubstituted piperidines, respectively. acs.orgacs.org
Strain Energy Analysis in Bridged Bicyclic Systems
Bridged bicyclic systems like bicyclo[3.1.1]heptane are inherently strained due to the geometric constraints imposed by the fused rings. This ring strain is a significant factor influencing the molecule's reactivity and conformational preferences.
Chiral Aspects and Stereoisomerism in Azabicyclo[3.1.1]heptanes
The 6-Aza-bicyclo[3.1.1]heptane scaffold is chiral. The presence of the amine group at the C-3 position in this compound introduces another stereocenter. This results in the possibility of multiple stereoisomers (enantiomers and diastereomers). The synthesis of these compounds often yields mixtures of diastereomers, which can be separated using techniques like column chromatography. acs.org
The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of chiral molecules. Therefore, the determination of the absolute configuration of each stereocenter is of paramount importance.
Absolute Configuration Determination Methodologies
Several powerful techniques are employed to determine the absolute configuration of chiral cyclic amines like this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cam.ac.ukresearchgate.netresearchgate.net The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted by DFT calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. This method is particularly valuable as it can be performed on samples in solution and does not require crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the relative stereochemistry of a molecule by identifying through-space interactions between protons. wiley-vch.deresearcher.life For absolute configuration determination, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra.
X-ray Crystallography remains the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal of the compound can be obtained.
Advanced Synthetic Methodologies for 6 Aza Bicyclo 3.1.1 Heptane Scaffolds
Strategic Approaches to Bicyclo[3.1.1]heptane Construction
The inherent ring strain and specific stereochemistry of the bicyclo[3.1.1]heptane system necessitate sophisticated synthetic approaches for its efficient construction. Both intramolecular and intermolecular strategies have been developed to assemble this bridged bicyclic framework.
Intramolecular Cyclization Reactions for Azabicyclo[3.1.1]heptane Formation
Intramolecular cyclization represents a powerful strategy for the formation of the 6-azabicyclo[3.1.1]heptane skeleton. One notable method involves a visible light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes. This approach successfully overcomes the traditional preference for the formation of fused bicyclic systems by leveraging radical stabilization strategies, thus enabling the selective synthesis of the bridged 6-azabicyclo[3.1.1]heptane core. This methodology has proven effective for creating a variety of substituted 6-azabicyclo[3.1.1]heptanes, making this previously hard-to-access scaffold more readily available for applications in medicinal chemistry as a potential bioisostere for nitrogen-containing aromatic and saturated six-membered rings. researchgate.net
Annulation Reactions for Bridged Bicyclic Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of complex cyclic systems, including bridged bicyclic structures. These reactions offer a convergent approach to the bicyclo[3.1.1]heptane framework.
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable starting materials for various cycloaddition reactions. Catalyst control allows for the divergent synthesis of different azabicyclo[3.1.1]heptene isomers. For instance, the reaction of BCBs with vinyl azides can be directed by different catalysts to selectively produce either 2- or 3-azabicyclo[3.1.1]heptenes. nih.gov A titanium(III)-catalyzed [3+3] annulation affords 2-azabicyclo[3.1.1]heptene scaffolds. In contrast, scandium catalysis facilitates a [3+2] annulation followed by a rearrangement to yield 3-azabicyclo[3.1.1]heptenes. nih.gov These products can subsequently be reduced to the saturated 6-azabicyclo[3.1.1]heptane skeleton.
| Catalyst | Annulation Type | Reactants | Product |
| Ti(III) | [3+3] | Bicyclo[1.1.0]butane, Vinyl azide | 2-Azabicyclo[3.1.1]heptene |
| Sc(III) | [3+2] followed by rearrangement | Bicyclo[1.1.0]butane, Vinyl azide | 3-Azabicyclo[3.1.1]heptene |
Furthermore, a formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones, generated in situ from hydroxylamine and polyformaldehyde, provides access to 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org Silver-mediated [4π+2σ] cycloaddition reactions with nitrile imines have also been developed to synthesize 2,3-diazobicyclo[3.1.1]heptenes. rsc.org
Photochemical methods offer a mild and efficient route to aminobicyclo[3.1.1]heptanes. A photoinduced intermolecular [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.gov This reaction proceeds under mild conditions and provides access to unique meta-substituted arene bioisosteres. nih.gov
The reaction is typically carried out using a suitable photocatalyst, such as an iridium-based complex, and irradiated with visible light. The proposed mechanism involves the photoexcitation of the catalyst, followed by single-electron transfer to the bicyclo[1.1.0]butane, initiating the cycloaddition cascade.
Synthesis of 6-Aza-bicyclo[3.1.1]hept-3-ylamine and its Precursors
The synthesis of specifically substituted 6-azabicyclo[3.1.1]heptanes, such as this compound, often requires multi-step sequences starting from readily available materials.
Multi-Step Synthetic Sequences from Readily Accessible Starting Materials
A scalable synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been developed, providing a viable route to precursors of this compound. nih.gov The key step in this approach is the double alkylation of a malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, a starting material that can be prepared on a kilogram scale. nih.gov
The resulting N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid serves as a versatile common intermediate. nih.gov This intermediate can undergo monodecarboxylation to yield a mixture of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which are readily separable. nih.gov
The synthesis of this compound can be envisioned from the N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid intermediate through a Curtius rearrangement or a similar transformation that converts the carboxylic acid to an amine. This would be followed by deprotection of the Boc group to yield the final product. The diastereomeric purity of the final amine would depend on the stereochemistry of the starting carboxylic acid. nih.gov
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Double alkylation | Diethyl malonate, NaH, cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine | Diethyl 1-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate |
| 2 | Hydrolysis and Decarboxylation | LiOH, then heat | N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid |
| 3 | Curtius Rearrangement | 1. (COCl)₂, 2. NaN₃, 3. Heat, 4. H₂O | N-Boc-6-azabicyclo[3.1.1]hept-3-ylamine |
| 4 | Deprotection | TFA or HCl | This compound |
This multi-step approach allows for the large-scale production of 3-substituted 6-azabicyclo[3.1.1]heptane building blocks, including the precursors to this compound, making them accessible for drug discovery and development. nih.gov
Derivatization of Cyclobutane Ring in Azabicyclo[3.1.1]heptanones
The functionalization of the cyclobutane portion of azabicyclo[3.1.1]heptanones is crucial for introducing molecular diversity. A key intermediate for this purpose is N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which can be synthesized on a large scale. nih.gov This dicarboxylic acid serves as a versatile precursor for various derivatizations.
One significant transformation is the Pb(OAc)₄-mediated oxidative decarboxylation, which yields a 2,6-methanopiperidone derivative. nih.gov This process provides access to a ketone functionality on the cyclobutane ring, which can be further modified. For instance, the ketone can undergo reduction to form alcohols or serve as a site for nucleophilic additions.
Furthermore, selective monodecarboxylation of the dicarboxylic acid intermediate leads to N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. nih.gov This reaction produces a mixture of cis and trans diastereomers that are readily separable. nih.gov These separated carboxylic acids can then be subjected to further functional group transformations, such as Curtius rearrangement or reduction, to generate diastereomerically pure cis- and trans-N-Boc-monoprotected diamines and amino alcohols, effectively installing diverse functional groups on the cyclobutane ring. nih.gov
Stereoselective Synthesis of Enantiopure 6-Aza-bicyclo[3.1.1]heptane Derivatives
The development of stereoselective methods to access enantiopure 6-azabicyclo[3.1.1]heptane derivatives is critical for their application in chiral drug design.
Chiral Auxiliaries and Asymmetric Catalysis in Bicyclic Synthesis
Asymmetric catalysis provides an efficient route to enantiomerically enriched azabicyclic scaffolds. While specific examples for the 6-azabicyclo[3.1.1]heptane system are emerging, principles from related systems are highly applicable. For instance, the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures has been achieved through In(OTf)₃/iridium relay catalysis. chinesechemsoc.org This strategy involves a Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane (BCB) ketones followed by an intramolecular enantioselective ring closure. chinesechemsoc.org Another approach involves the formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes to access enantiopure 2-azabicyclo[3.1.1]heptane derivatives. uni-muenster.de
Patents describe the use of chiral auxiliaries, which can be attached to a precursor molecule to direct a stereoselective reaction and then subsequently removed. google.com Similarly, the use of suitable chiral reagents or catalysts is a documented strategy for preparing specific stereoisomers. google.com These methodologies highlight the potential for catalyst- and auxiliary-controlled asymmetric synthesis to produce enantiopure 6-azabicyclo[3.1.1]heptane building blocks.
Deracemization and Resolution Strategies
For racemic mixtures of 6-azabicyclo[3.1.1]heptane derivatives, resolution strategies are employed to separate the enantiomers. A common and effective method is supercritical fluid chromatography (SFC) using a chiral stationary phase. For example, a mixture of cis-N-(2-fluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxamide enantiomers was successfully separated using this technique. google.com
Deracemization, a process that converts a racemate into a single enantiomer, is another powerful strategy. While specific examples for the 6-azabicyclo[3.1.1]heptane core are not widely reported, related methodologies like the light-enabled deracemization of cyclopropanes using Al-salen photocatalysis demonstrate the potential of modern photochemical methods to achieve such transformations. uni-muenster.deorcid.org
Novel Synthetic Routes for Related Azabicyclo[3.1.1]heptane and Azabicycloheptane Congeners
The synthesis of related bicyclic systems, including those with altered ring structures or heteroatom compositions, expands the available chemical space for drug discovery.
Transformation of Other Bicyclic Lactams into Piperidine (B6355638) Derivatives
Bicyclic lactams are valuable intermediates that can be transformed into substituted piperidine derivatives. One strategy involves the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group to yield cis-configured piperidines. nih.gov A photochemical approach utilizes a [2+2] intramolecular cycloaddition of dienes to create bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov
Another sophisticated method starts with acyclic β-enaminoesters derived from chiral amino alcohols. An intramolecular Corey–Chaykovsky ring-closing reaction generates chiral zwitterionic bicyclic lactams with high diastereoselectivity. rsc.org These intermediates can be converted through a stereocontrolled synthesis into functionalized piperidines, such as cis-4-hydroxy-2-methyl piperidine. rsc.org Similarly, the reduction of bicyclic keto-lactams with reagents like BH₃·Me₂S can successfully yield piperidine derivatives. whiterose.ac.uk
Synthetic Pathways to Oxa- and Diaza-bicyclo[3.1.1]heptanes
Replacing the nitrogen atom in the azabicyclo[3.1.1]heptane scaffold with other heteroatoms, such as oxygen or another nitrogen, generates useful congeners with modified properties.
Oxa-bicyclo[3.1.1]heptanes: The synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane has been described in a six-step sequence starting from inexpensive materials. researchgate.netthieme-connect.com Another route to oxa-bicyclic systems involves the synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes via a formal dipolar [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones. rsc.org This reaction can be promoted by an amine, using nitrones generated in situ from hydroxylamines and polyformaldehyde. rsc.org Lewis acid catalysis, for example with Eu(OTf)₃, can also facilitate this type of cycloaddition. chinesechemsoc.org Furthermore, 3-oxabicyclo[3.1.1]heptanes can be synthesized through the acid-mediated isomerization and rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.org
Diaza-bicyclo[3.1.1]heptanes: The 3,6-diazabicyclo[3.1.1]heptane ring system is another important scaffold. A concise seven-step synthesis has been developed for N3- and N6-monoprotected derivatives. researchgate.net These compounds have been synthesized and evaluated as ligands for neuronal nicotinic acetylcholine (B1216132) receptors, demonstrating their relevance in medicinal chemistry. nih.gov The synthesis and biological activities of both 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane systems have been reviewed, highlighting the various chemical strategies used to assemble these cores. nih.govbenthamdirect.com
Table 1: Synthesis of Oxa- and Diaza-bicyclo[3.1.1]heptane Congeners
| Scaffold | Synthetic Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| 2-Oxa-3-azabicyclo[3.1.1]heptane | Formal dipolar [4π + 2σ] cycloaddition | Bicyclo[1.1.0]butanes, Nitrones, Eu(OTf)₃ or Amine promoter | chinesechemsoc.orgrsc.org |
| 3-Oxa-bicyclo[3.1.1]heptane | Acid-mediated isomerization/rearrangement | (2-Oxaspiro[3.3]heptan-6-yl)methanols, Pyridinium chloride | acs.orgchemrxiv.org |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | Multi-step sequence | Inexpensive starting materials | researchgate.netthieme-connect.com |
| 3,6-Diazabicyclo[3.1.1]heptane | Multi-step sequence | N3- and N6-monoprotected derivatives synthesized | researchgate.netnih.gov |
Green Chemistry Considerations in Azabicyclic Synthesis
The growing emphasis on sustainable chemical practices has spurred the integration of green chemistry principles into the synthesis of complex molecules like 6-azabicyclo[3.1.1]heptane scaffolds. The core objective is to design synthetic routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy. Key green chemistry methodologies being explored in the context of azabicyclic synthesis include the development of atom-economical reactions, the use of catalytic processes, and the adoption of milder, more sustainable reaction conditions.
A central tenet of green chemistry is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently "greener" as they generate minimal byproducts. acs.org In contrast, classical substitution or elimination reactions often have poor atom economy. acs.org The ideal synthesis would have an atom economy of 100%, meaning all reactant atoms are found in the product.
Catalysis is another cornerstone of green chemistry, offering a powerful alternative to stoichiometric reagents that are consumed during a reaction and contribute to waste. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency under milder conditions, thereby reducing energy consumption and the formation of unwanted side products. colab.ws Recent advancements in the synthesis of azabicyclo[3.1.1]heptane frameworks have leveraged various catalytic systems, including photocatalysis and transition metal catalysis, to achieve these goals. nih.govnih.govacs.org
One innovative and greener approach is the use of light-mediated or photocatalytic reactions. For instance, a mild photocatalytic Minisci-like procedure has been developed to create heterocycle-substituted aza-bicyclo[3.1.1]heptanes. nih.govacs.orgnih.gov This method operates under gentle conditions and allows for the reduction of catalyst loading without a significant drop in yield, showcasing an efficient and more sustainable pathway. nih.gov Similarly, a visible light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes has been introduced for the synthesis of 6-azabicyclo[3.1.1]heptanes (6-N-BCHeps). researchgate.net This strategy challenges traditional synthetic limitations and provides a general route to substituted 6-N-BCHeps, which are valuable as bioisosteres in medicinal chemistry. researchgate.net
Catalyst-controlled annulations also represent a significant step towards greener synthesis. Divergent routes to 2- and 3-azabicyclo[3.1.1]heptenes have been established using different metal catalysts to control the reaction pathway between vinyl azides and bicyclo[1.1.0]butanes (BCBs). nih.govacs.org For example, a Ti(III)-catalyzed (3+3) annulation yields 2-aza-BCHepe scaffolds, while scandium catalysis promotes a (3+2) annulation followed by rearrangement to form 3-aza-BCHepes. nih.govacs.org These methods demonstrate how catalyst choice can dictate the outcome of a reaction, enabling the selective synthesis of different isomers from the same starting materials with high functional group tolerance. nih.gov
The table below summarizes and compares various modern synthetic methodologies for azabicyclic scaffolds based on green chemistry principles.
| Methodology | Key Green Principles | Catalyst/Mediator | Scaffold Type | Advantages |
|---|---|---|---|---|
| Visible Light-Mediated [2+2] Cycloaddition | Energy Efficiency, Atom Economy | Visible Light | 6-Azabicyclo[3.1.1]heptane | Operates under mild conditions; enables synthesis of previously elusive scaffolds. researchgate.net |
| Photocatalytic Minisci Reaction | Catalysis, Milder Conditions | 4CzIPN | Aza-bicyclo[3.1.1]heptane | Low catalyst loading, mild reaction conditions, good yields. nih.gov |
| Catalyst-Controlled Annulation | Catalysis, High Selectivity | Ti(III) or Scandium | 2- and 3-Azabicyclo[3.1.1]heptene | Divergent synthesis of different isomers from common precursors; high functional group tolerance. nih.govacs.org |
| Silver-Enabled Cycloaddition | Atom Economy, Procedural Simplicity | Silver | 3-Azabicyclo[3.1.1]heptane | Rapid generation of molecular complexity in a single step from accessible materials. researchgate.net |
| Eu(OTf)3-Catalyzed Cycloaddition | Catalysis, Atom Economy | Eu(OTf)3 | 2-Oxa-3-azabicyclo[3.1.1]heptane | Establishes a new method for constructing the bicyclo[3.1.1]heptane scaffold via Lewis acid catalysis. researchgate.netchinesechemsoc.org |
Furthermore, large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved using readily available bulk reagents. acs.orgnih.gov The key step involves a double alkylation reaction, which, while not a classic "green" reaction type, has been optimized for scale (up to 400g in a single run), indicating a move towards process efficiency which indirectly aligns with green chemistry goals by minimizing resource and energy use per unit of product. acs.orgnih.gov
Derivatization and Functionalization of the 6 Aza Bicyclo 3.1.1 Heptane Core
Functional Group Transformations at the Amine Moiety (C-3)
A key starting point for derivatization is the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which can be synthesized on a large scale. jove.comsynthesisspotlight.comenamine.net This intermediate serves as a versatile platform for a variety of functional group transformations at the C-3 position. Monodecarboxylation of this dicarboxylic acid yields a mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid, which are readily separable. enamine.netacs.org These separated carboxylic acids can then be converted into other functional groups. For instance, further functional group transformations can produce diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols. jove.comacs.org The primary amine of 6-amino-3-azabicyclo[3.1.1]hexane derivatives has also been used in substitution reactions to create more complex, highly functionalized molecules. beilstein-journals.org
| Starting Material | Reaction | Resulting Functional Group at C-3 |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Monodecarboxylation | Carboxylic Acid (cis and trans isomers) |
| cis- or trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid | Further functional group transformations | Amino alcohol, Monoprotected diamine |
| tert-butyl 6-amino-3-azabicyclo[3.1.1]hexane-3-carboxylate | Nucleophilic substitution | Substituted aminobutadiene |
Modifications and Substitutions on the Bicyclic Framework
Beyond the C-3 amine, the bicyclic framework itself can be modified to alter the compound's properties. A significant area of research has been the synthesis of fluorinated analogues, which are valuable in drug discovery for their ability to modulate metabolic stability, pKa, and binding affinity. researchgate.netresearchgate.net Convenient synthetic approaches have been developed for a series of fluorinated derivatives, including 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net These building blocks can be prepared on a gram to decagram scale using common fluorinating agents. researchgate.netresearchgate.net For example, mono- and difluorinated derivatives can be obtained via nucleophilic fluorination of the corresponding alcohol or ketone precursors. researchgate.net The introduction of these fluorine-containing substituents has a notable impact on the molecule's physicochemical properties, such as its lipophilicity (LogP) and acidity (pKa). researchgate.netresearchgate.net
| Precursor Compound | Fluorinating Agent/Method | Fluorinated Derivative |
| cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol | Morpholinosulfur trifluoride (Morph-DAST) | trans- and cis-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane |
| N-Boc-6-azabicyclo[3.1.1]heptan-3-one | Deoxofluorination | N-Boc-3,3-difluoro-6-azabicyclo[3.1.1]heptane |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Selective fluorodecarboxylation | N-Boc-3-carboxy-3-fluoro-6-azabicyclo[3.1.1]heptane |
| N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid | SF₄-mediated deoxofluorination | N-Boc-3-trifluoromethyl-6-azabicyclo[3.1.1]heptane |
Regioselective and Stereoselective Functionalization Strategies
Controlling the three-dimensional arrangement of substituents is critical in drug design. For the 6-azabicyclo[3.1.1]heptane system, stereochemical control is a central aspect of its synthetic chemistry. A key strategy involves the synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which are formed as an easily separable mixture of cis and trans diastereomers. jove.comenamine.netacs.org This separation allows for the preparation of diastereomerically pure amino alcohols and diamines. acs.org
The stereochemical outcome of reactions can be highly specific. For instance, the nucleophilic fluorination of cis- and trans-alcohols at the C-3 position proceeds with distinct stereochemical results, yielding the corresponding fluorinated products. researchgate.net Intramolecular photocycloaddition reactions have also been employed to achieve stereoselective synthesis of bicyclo[3.1.1]heptane derivatives, demonstrating another pathway to control the framework's geometry. nih.gov These methods provide chemists with the tools to selectively generate specific isomers, which is crucial for probing how molecular shape influences biological activity. acs.org
Scaffold Hopping and Bioisosteric Replacements Guided by the 6-Aza-bicyclo[3.1.1]heptane Structure
The concept of bioisosterism, where one functional group is replaced by another with similar properties to improve a drug candidate's profile, is a cornerstone of medicinal chemistry. The 6-azabicyclo[3.1.1]heptane scaffold has emerged as a highly successful "nonclassical" or saturated bioisostere for common aromatic heterocycles like pyridine (B92270) and for the flexible piperidine (B6355638) ring. researchgate.netchemrxiv.orgacs.org
This scaffold mimics the spatial arrangement of substituents found in these common rings but within a rigid, three-dimensional framework. enamine.net Molecular structure analysis using tools like exit vector plots (EVP) has revealed that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are 3D analogues of the typical chair conformation of 1,4-disubstituted piperidines. jove.comenamine.net In contrast, the trans isomers can be considered analogues of the less common "boat" conformation of piperidines. jove.comenamine.net
A practical demonstration of this principle was the replacement of the pyridine ring in the antihistamine drug Rupatadine (B1662895) with a 3-azabicyclo[3.1.1]heptane core. chemrxiv.org This scaffold hop resulted in a dramatic improvement in key physicochemical properties: aqueous solubility increased more than tenfold, and metabolic stability in human liver microsomes was significantly enhanced. chemrxiv.org This successful application underscores the value of the 6-azabicyclo[3.1.1]heptane system as a tool for scaffold hopping and bioisosteric replacement in drug discovery campaigns, offering a pathway to escape the "flatland" of traditional aromatic rings and access novel chemical space. namiki-s.co.jpnih.gov
Computational and Theoretical Investigations of 6 Aza Bicyclo 3.1.1 Hept 3 Ylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the chemical behavior of 6-Aza-bicyclo[3.1.1]hept-3-ylamine.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules, making it invaluable for studying reaction mechanisms. For bicyclo[3.1.1]heptane systems and their analogues, DFT calculations have been employed to explore the intricacies of chemical transformations. For instance, computational studies on related bicyclic systems have provided insights into the mechanistic aspects of cycloaddition reactions. rsc.org Such studies typically involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.
Theoretical investigations into related energetic compounds with a bicyclo[3.1.1]heptane core have utilized DFT to determine heats of formation and predict pyrolysis mechanisms, demonstrating the method's utility in understanding molecular stability and decomposition pathways. dntb.gov.ua For this compound, DFT could be used to model its participation in nucleophilic or electrophilic reactions, identifying the most probable pathways and transition state geometries. These calculations can clarify the role of the bicyclic framework and the amino substituent in directing the course of a reaction.
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. Key parameters derived from MO analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. scispace.com
A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the nitrogen lone pairs in both the bicyclic cage and the amine group would significantly influence the energy and localization of the HOMO, marking these as likely sites for electrophilic attack. The LUMO distribution would indicate the most probable sites for nucleophilic attack. Conceptual DFT provides a framework for using these electronic properties to calculate reactivity indices, such as electrophilicity and nucleophilicity, which quantify the molecule's ability to participate in polar reactions. mdpi.com
Table 1: Calculated Electronic Properties of a Model Bicyclic Amine (Note: This data is illustrative, based on typical values for similar structures, and would be determined specifically for this compound via dedicated DFT calculations.)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures polarity and influences intermolecular interactions |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a way to visualize and understand the three-dimensional structure and dynamic behavior of molecules over time.
The 6-azabicyclo[3.1.1]heptane framework is a rigid, bridged system. This rigidity significantly limits its conformational freedom compared to more flexible acyclic or monocyclic amines. Molecular structure analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes has shown that cis and trans diastereomers can be considered as three-dimensional analogs of the common chair and the unusual "boat" conformers of 1,4-disubstituted piperidines, respectively. nih.gov
Molecular dynamics (MD) simulations can be used to explore the subtle conformational fluctuations available to the bicyclic core and the orientation of the 3-amino substituent. These simulations reveal how the molecule behaves in different environments, such as in solution, and can identify the most stable conformations. Studies on related fluorinated 6-azabicyclo[3.1.1]heptanes have indicated that the core conformation shows negligible change upon substitution, highlighting the robustness of the bicyclic scaffold. researchgate.net This inherent rigidity is a key feature exploited in drug design, where a constrained conformation can lead to higher binding affinity and selectivity for a biological target.
In medicinal chemistry, the rigid 6-azabicyclo[3.1.1]heptane scaffold is often used as a bioisostere for other chemical groups, such as piperidine (B6355638), to improve pharmacological properties. nih.gov Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target.
Conceptual docking studies involving analogues of this compound would focus on placing the molecule into the active site of a target protein to predict its binding mode and affinity. For example, in silico docking studies of donepezil derivatives containing an azabicyclo[3.1.1]heptane ring have been performed to evaluate their potential as acetylcholinesterase (AChE) inhibitors. dergipark.org.tr Such studies analyze the interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the protein's amino acid residues. The bridged structure of the 6-azabicyclo[3.1.1]heptane core helps to position the 3-amino group and any other substituents in a well-defined spatial orientation, which can be crucial for achieving a strong and specific interaction with the target protein. Molecular dynamics simulations on related systems have shown that such bicyclic scaffolds can induce conformational changes in a protein's active site, potentially enhancing inhibitory potency. vulcanchem.com
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. By analyzing the electronic and steric properties of a molecule, it is possible to forecast its reactivity and the selectivity of its transformations. dntb.gov.ua
For this compound, DFT-based reactivity indices can predict the most likely sites for chemical attack. mdpi.com For example, local nucleophilicity indices (Nk) would likely show the highest values at the nitrogen atoms, confirming them as the primary centers for reactions with electrophiles (e.g., alkylation or acylation). Conversely, local electrophilicity indices (ωk) would highlight regions susceptible to nucleophilic attack.
Furthermore, computational modeling can be used to predict stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which diastereomer or enantiomer will be formed preferentially. For a molecule with a rigid bicyclic core like this compound, steric hindrance plays a major role in directing incoming reagents, and this can be effectively modeled to predict the outcome of synthetic transformations.
Applications and Advanced Research in Chemical Biology and Ligand Design
The 6-Aza-bicyclo[3.1.1]heptane Scaffold as a Privileged Structure in Medicinal Chemistry
The 6-Aza-bicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry due to its unique three-dimensional arrangement and conformational rigidity. abovchem.comthieme-connect.com This bicyclic system, which can be considered an advanced isostere of 4-substituted piperidines, provides a fixed orientation for its substituents, enabling more specific and optimal interactions with biological targets like receptors and enzymes. abovchem.comthieme-connect.com Unlike the flexible nature of traditional piperidine (B6355638) rings, the constrained geometry of the 6-Aza-bicyclo[3.1.1]heptane framework can lead to improved binding affinity, enhanced biological activity, and greater selectivity. abovchem.com This structural rigidity helps in reducing the entropic penalty upon binding to a target protein, a favorable characteristic in drug design. The scaffold's distinct conformational and steric properties allow for the precise positioning of functional groups in three-dimensional space, which can be crucial for achieving desired pharmacological effects and minimizing off-target interactions. abovchem.comthieme-connect.com
Bioisosteric Strategies Employing 6-Aza-bicyclo[3.1.1]heptanes
Bioisosterism, the strategy of replacing one part of a molecule with another that has similar physical or chemical properties to create a new compound with improved characteristics, is a cornerstone of modern drug discovery. The 6-Aza-bicyclo[3.1.1]heptane scaffold has proven to be a valuable tool in this regard.
Mimicry of Planar Aromatic Systems ("Escape from Flatland")
A significant trend in medicinal chemistry is the "escape from flatland," which involves replacing flat, aromatic rings in drug candidates with three-dimensional, saturated scaffolds. researchgate.net This strategy aims to improve physicochemical properties such as solubility and metabolic stability. The 6-Aza-bicyclo[3.1.1]heptane framework serves as an excellent C(sp³)-rich bioisosteric replacement for planar aromatic and heteroaromatic rings. researchgate.net Its three-dimensional nature can lead to improved pharmacokinetic profiles compared to their planar counterparts.
Application as Meta-Substituted Arene Bioisosteres
The geometry of the 6-Aza-bicyclo[3.1.1]heptane scaffold, particularly when substituted at the bridgehead positions, precisely mimics the 120° bond vector angle of meta-substituted benzenes. domainex.co.ukspringernature.comnih.gov This makes it a geometrically accurate bioisostere for this common aromatic substitution pattern, a challenge that has been difficult to address with other saturated ring systems. domainex.co.uknih.govresearchgate.net The ability to replace a meta-substituted phenyl ring with a 6-Aza-bicyclo[3.1.1]heptane core offers a powerful strategy to enhance properties like metabolic stability. researchgate.netacs.org For instance, replacing the meta-phenyl group in the anti-cancer drug sonidegib with a bicyclo[3.1.1]heptane bioisostere resulted in similar calculated lipophilicity (ClogP) values, suggesting it is a suitable replacement. domainex.co.uk
Comparison with Other Small Aliphatic Ring Bioisosteres
While various saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes, and cubanes are utilized as bioisosteres, the 6-Aza-bicyclo[3.1.1]heptane system offers distinct advantages. nih.gov BCPs are well-established as bioisosteres for para-substituted benzenes due to their 180° substituent exit vector angle. springernature.comnih.gov However, for mimicking meta-substituted arenes, the bicyclo[3.1.1]heptane scaffold is superior due to its accurate geometric mimicry. springernature.comnih.gov Compared to its carbocyclic counterpart, the introduction of a nitrogen atom in the 6-Aza-bicyclo[3.1.1]heptane scaffold provides a handle for further functionalization and can influence properties like solubility and basicity. The constrained conformations of 3-substituted 6-azabicyclo[3.1.1]heptane derivatives offer unique shapes, with the cis-isomer adopting a distorted '3D' chair-like conformation and the trans-isomer mimicking a 'boat' conformation of the piperidine ring, providing diverse opportunities in drug design. thieme-connect.com
Structure-Activity Relationship (SAR) Studies of 6-Aza-bicyclo[3.1.1]hept-3-ylamine Derivatives in Ligand Design
Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. For derivatives of this compound, SAR studies have provided valuable insights for ligand design. The rigid bicyclic framework allows for a systematic exploration of how substituent positioning affects biological activity.
For example, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), the 3,6-diazabicyclo[3.1.1]heptane scaffold, a close analogue, has been extensively studied. nih.govnih.gov These studies have revealed that the nature and position of substituents on the bicyclic core are critical for affinity and selectivity. For instance, the introduction of a cyclopropylcarbonyl group at the 3-position of the 3,6-diazabicyclo[3.1.1]heptane core resulted in a compound with a favorable pharmacological profile. nih.gov Docking studies have highlighted the importance of a cationic center, a hydrogen-bond acceptor, and hydrophobic features for binding affinity to nAChRs. nih.gov Quantitative structure-activity relationship (QSAR) modeling has further suggested that ligand shape, relative positive charge distribution, and molecular flexibility are key drivers of binding affinity. nih.gov
| Scaffold | Target | Key Findings from SAR Studies | Reference |
| 3,6-Diazabicyclo[3.1.1]heptane | Nicotinic Acetylcholine Receptors (nAChRs) | The nature of the substituent at the 3-position is critical for affinity and selectivity. A combination of a cationic center, H-bond acceptor, and hydrophobic groups enhances binding. Ligand shape and flexibility are key drivers of affinity. | nih.govnih.gov |
| 6-Azabicyclo[3.1.1]heptane | P2Y14 Receptor | An α-hydroxyl group on the scaffold increased binding affinity. | researchgate.net |
Exploration of 6-Aza-bicyclo[3.1.1]heptane Analogues as Ligands for Specific Biological Targets (e.g., Receptors, Enzymes)
The unique structural features of the 6-Aza-bicyclo[3.1.1]heptane scaffold make it an attractive framework for designing ligands for a variety of biological targets.
Receptors: Analogues of 6-Aza-bicyclo[3.1.1]heptane have shown significant promise as ligands for nicotinic acetylcholine receptors (nAChRs). A series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides were synthesized and found to be partial or full agonists at both the α4β2 and α6/α3β2β3 nAChRs. nih.gov One particular derivative, 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide, exhibited a very high affinity for the α4β2 nAChR subtype with a Ki value of 10 pM and high selectivity over the α7 subtype. nih.gov These findings underscore the potential of this scaffold in developing treatments for neurological disorders where nAChRs are implicated.
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands Based on Related Scaffolds
The closely related 3,6-diazabicyclo[3.1.1]heptane scaffold has been extensively utilized to develop potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. nih.gov Research into these related structures provides a strong conceptual basis for the potential of this compound as a core for novel nAChR modulators.
Scientists have synthesized series of 3,6-diazabicyclo[3.1.1]heptane derivatives and evaluated their binding affinities. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to this bicyclic core can lead to compounds with exceptionally high affinity and selectivity. For instance, a study of N-aryl nicotinamide (B372718) derivatives based on the 3,6-diazabicyclo[3.1.1]heptane template identified a compound, 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide, with a remarkable α4β2 Ki value of 10 pM and very high selectivity over the α7 subtype. nih.gov This work highlights how the bicyclic scaffold orients substituents in a way that optimizes interaction with the receptor's binding site. nih.gov
Further studies revealed that derivatives such as 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane possess very high affinity for the α4β2 nAChR subtype, with Ki values ranging from 0.023 to 0.056 nM. nih.gov These compounds also demonstrated significant selectivity against the α7 nAChR subtype. nih.gov The success of these related diazabicyclic systems strongly suggests that the 6-azabicyclo[3.1.1]heptane framework could serve as a foundational structure for new ligands targeting nAChRs, which are implicated in various central nervous system disorders. wipo.int
Table 1: Binding Affinities of 3,6-diazabicyclo[3.1.1]heptane Derivatives for nAChR Subtypes
| Compound Name | Target nAChR Subtype | Binding Affinity (Ki) | Selectivity (α7/α4β2) |
|---|---|---|---|
| 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide | α4β2 | 10 pM | Very High |
| 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane (Compound 4c) | α4β2 | 0.023 - 0.056 nM | 1295 |
Modulators of Inflammatory Pathways (e.g., Inflammasome) Utilizing Bridged Bicyclic Systems (conceptual, based on related patents)
Inflammasomes are complex intracellular protein structures crucial to the innate immune system that, when dysregulated, contribute to a variety of inflammatory diseases. nih.gov Targeting inflammasome pathways, particularly the NLRP3 inflammasome, is a significant area of drug discovery. nih.gov While direct research on this compound as an inflammasome modulator is not extensively documented, the conceptual application of bridged bicyclic systems in this area is supported by their use in creating structurally rigid molecules capable of specific protein-protein interactions.
The rigid nature of bridged bicyclic scaffolds, such as the aza-bicyclo[3.1.1]heptane core, is advantageous for designing molecules that can disrupt the assembly of inflammasome components. The scaffold can act as a three-dimensional framework to position functional groups precisely, potentially interfering with the protein-protein interactions necessary for inflammasome activation. The development of antiplasmodial agents based on bridged bicyclic 2,3-dioxabicyclo[3.3.1]nonanes demonstrates the utility of such scaffolds in creating potent biological agents. nih.gov This principle can be conceptually extended to the design of inflammasome modulators, where the rigid bicyclic structure of this compound could serve as a novel starting point for inhibitors.
Enzyme Inhibitor Design Incorporating the Azabicyclic Motif
The azabicyclic motif is a valuable tool in modern enzyme inhibitor design, offering a rigid scaffold that can mimic the conformation of substrates or other ring systems, such as phenyl groups. The constrained nature of the 6-Aza-bicyclo[3.1.1]heptane structure reduces the conformational flexibility of a drug candidate, which can lead to higher binding affinity and improved selectivity.
In the field of kinase inhibitor design, for example, scaffolds are crucial for orienting "hinge-binding" motifs that interact with the ATP-binding site of the enzyme. nih.gov The azaindole framework has been successfully used to design potent and selective kinase inhibitors. mdpi.com The 6-Aza-bicyclo[3.1.1]heptane core can be envisioned as a non-aromatic bioisostere for a meta-substituted benzene (B151609) ring. This substitution can improve physicochemical properties like solubility while maintaining or enhancing binding to the target enzyme. This strategy is increasingly important for overcoming challenges in drug development related to poor pharmacokinetics.
The use of bicyclic frameworks allows for the precise spatial arrangement of substituents, enabling them to form key interactions with amino acid residues in an enzyme's active site. frontiersin.org For instance, a related compound, 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, is noted as a key intermediate in medicinal chemistry for designing conformationally constrained enzyme inhibitors. This highlights the perceived value of this specific bicyclic system in the field.
Prodrug and Drug Delivery Strategies Employing the 6-Aza-bicyclo[3.1.1]heptane Scaffold
The 6-Aza-bicyclo[3.1.1]heptane scaffold, particularly in the form of this compound, possesses chemical features that make it amenable to prodrug and drug delivery strategies. A prodrug is an inactive compound that is converted into an active drug within the body. This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism.
The primary amine group of this compound is a key functional handle for prodrug design. It can be temporarily modified, for example, by forming an amide or a carbamate (B1207046) linkage. This modification can mask the polarity of the amine, potentially enhancing the molecule's ability to cross cellular membranes, including the blood-brain barrier. Once absorbed and distributed to the target tissue, the modifying group can be cleaved by endogenous enzymes (e.g., esterases or amidases) to release the active parent drug.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Aza-bicyclo[3.1.1]hept-3-ylamine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. While specific spectral data for the unprotected primary amine is not extensively published, detailed analyses of its N-Boc protected derivatives provide a clear blueprint for its structural and conformational features. acs.org
In ¹H NMR spectroscopy, the protons on the bicyclic framework of 6-Aza-bicyclo[3.1.1]heptane derivatives exhibit characteristic chemical shifts and coupling constants that are highly dependent on their spatial orientation (cis or trans). The bridgehead protons and those adjacent to the nitrogen atoms are of particular diagnostic value. For instance, in N-Boc protected analogs, these protons appear in distinct regions of the spectrum, and their coupling patterns, resolved through techniques like COSY (Correlation Spectroscopy), reveal their connectivity and relative stereochemistry. nih.gov The removal of the electron-withdrawing Boc group in the final amine would be expected to cause an upfield shift of the adjacent proton signals.
Table 1: Representative ¹H and ¹³C NMR Data for N-Boc Protected 6-Aza-bicyclo[3.1.1]heptane Derivatives
| Position | Exemplary ¹H Chemical Shift (ppm) | Exemplary ¹³C Chemical Shift (ppm) |
|---|---|---|
| Bridgehead CH | ~2.5 - 3.5 | ~40 - 50 |
| CH-N(Boc) | ~3.0 - 4.0 | ~50 - 60 |
| CH-X (X = O, N) | ~3.5 - 4.5 | ~60 - 75 |
| CH2 | ~1.5 - 2.5 | ~20 - 35 |
| Boc-C(CH3)3 | ~1.4 | ~28 |
| Boc-C=O | - | ~155 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₆H₁₂N₂.
For the N-Boc protected precursor, characteristic fragmentation includes the loss of the Boc group or parts of it. A common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) to give an [M+H-56]⁺ ion, or the loss of the entire Boc group (100 Da) to yield an [M+H-100]⁺ ion. xml-journal.netnih.govacdlabs.com The fragmentation of the unprotected this compound would be expected to follow pathways typical for cyclic amines, including alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions and other characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound and Its N-Boc Derivative
| Compound | Ionization Mode | Expected Parent Ion (m/z) | Characteristic Fragment Ions (m/z) |
|---|---|---|---|
| This compound | ESI+ | 113.1128 [M+H]⁺ | Fragments from α-cleavage and loss of NH₃ |
| N-Boc-6-Aza-bicyclo[3.1.1]hept-3-ylamine | ESI+ | 213.1652 [M+H]⁺ | 157 ([M+H-56]⁺), 113 ([M+H-100]⁺), 57 (t-butyl cation) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For derivatives of 6-Aza-bicyclo[3.1.1]heptane, X-ray crystallography has been used to unambiguously determine the stereochemistry of substituents on the bicyclic ring system. acs.org
Recent studies on 3-substituted 6-azabicyclo[3.1.1]heptanes have utilized X-ray diffraction to confirm the cis and trans configurations of the synthesized isomers. acs.org The resulting crystal structures reveal the chair-like or boat-like conformations of the piperidine (B6355638) ring within the bicyclic system, which is crucial for understanding its potential as a piperidine isostere in drug design. Although a crystal structure for the parent this compound has not been reported, the data from its derivatives provide a precise and validated model of the core scaffold's geometry. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, where crystal structures of related compounds can be accessed. acs.org
Table 3: Representative Crystallographic Parameters for a 6-Aza-bicyclo[3.1.1]heptane Derivative
| Parameter | Typical Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Key Bond Lengths (Å) | C-N, C-C bond distances within the bicyclic frame |
| Key Bond Angles (°) | Angles defining the ring conformations |
| Dihedral Angles (°) | Torsional angles indicating ring puckering |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would be particularly useful for confirming the presence of the primary amine and the secondary amine within the bicyclic system.
A primary amine (-NH₂) typically shows two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine within the bicyclic core would exhibit a single N-H stretching band in a similar region, though it might be obscured if not derivatized. Other key absorptions would include the N-H bending vibration around 1600 cm⁻¹ and C-N stretching vibrations in the 1000-1250 cm⁻¹ region. While specific IR or Raman spectra for this compound are not available, the expected absorption bands can be predicted based on established correlations for amines. grygorenko.com
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (primary amine) | 3300 - 3500 (two bands) | Medium |
| N-H stretch (secondary amine) | 3300 - 3500 (one band) | Medium-Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium-Strong |
| C-N stretch | 1000 - 1250 | Medium-Weak |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration
Given that this compound is a chiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its enantiomeric purity and determining its absolute configuration. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. researchgate.net
The CD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions. The mirror-image spectrum would be observed for its enantiomer. This makes CD an excellent tool for confirming the enantiomeric excess of a sample.
While experimental CD or ORD data for this specific compound are not published, the chiroptical properties of various chiral bicyclic and diamino compounds have been studied. researchgate.netnih.gov By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R, 3R, 5S) or (1S, 3S, 5R)), the absolute configuration of the synthesized material can be determined. This is a critical step in the development of chiral molecules for applications in pharmacology and materials science. rsc.orgchemrxiv.org
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for 6-Aza-bicyclo[3.1.1]hept-3-ylamine and its Derivatives
The development of efficient and sustainable synthetic methodologies is paramount for the widespread application of the 6-azabicyclo[3.1.1]heptane scaffold. Current research focuses on creating practical, scalable, and environmentally friendly routes to access these valuable compounds.
A key advancement involves the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a kilogram scale. acs.org This method provides access to N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a versatile intermediate for various derivatives. acs.org Further transformations, such as Pb(OAc)4-mediated oxidative decarboxylation and monodecarboxylation, yield key building blocks like the 2,6-methanopiperidone derivative and diastereomeric N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. acs.org
Transition-metal-free approaches are also gaining traction. For instance, a sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize functionalized azabicyclo[4.1.0]heptane derivatives, showcasing a move towards milder reaction conditions. rsc.org Additionally, photocatalytic Minisci-like reactions are being employed to introduce heterocycles at the bridgehead position of aza-bicyclo[3.1.1]heptanes, expanding the accessible chemical space. nih.govox.ac.uk
Future efforts will likely focus on catalyst-controlled annulations, such as the Ti(III)-catalyzed (3+3) annulation and scandium-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes with vinyl azides, to divergently synthesize 2- and 3-azabicyclo[3.1.1]heptenes. nih.gov These methods offer high functional group tolerance and provide access to unique azabicyclic scaffolds. nih.gov
Application of Machine Learning and AI in the Design and Prediction of 6-Aza-bicyclo[3.1.1]heptane Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and property prediction of 6-azabicyclo[3.1.1]heptane derivatives. These computational tools can accelerate the discovery of novel drug candidates by rapidly screening virtual libraries and predicting key physicochemical and biological properties.
One emerging application is the use of ML to fill gaps in the evaluation of properties like LogP and pKa for fluorine-containing saturated heterocycles, a class that includes derivatives of 6-azabicyclo[3.1.1]heptane. grygorenko.comorcid.org By training models on existing data, researchers can more accurately predict these properties for novel compounds, aiding in the selection of candidates with desirable drug-like characteristics. grygorenko.comorcid.org
Expanding the Bioisosteric Utility of the 6-Aza-bicyclo[3.1.1]heptane Scaffold in Underexplored Biological Systems
The 6-azabicyclo[3.1.1]heptane scaffold is well-established as a bioisostere for piperidine (B6355638) and, more recently, has been explored as a saturated isostere for meta-substituted arenes and pyridines. researchgate.netnih.govresearchgate.netchemrxiv.org Future research will focus on expanding its application to a wider range of biological targets and systems where its unique three-dimensional structure can confer advantages.
The conformational restriction of the 6-azabicyclo[3.1.1]heptane ring system can lead to improved binding affinity and selectivity for target proteins. researchgate.net Exit vector plot (EVP) analysis has been used to understand the conformational preferences of substituted 6-azabicyclo[3.1.1]heptanes, revealing that different isomers can mimic either chair or boat conformations of piperidine. researchgate.netacs.org This understanding allows for the rational design of derivatives with specific spatial arrangements of substituents to optimize interactions with biological targets.
For example, the replacement of a pyridine (B92270) ring with a 3-azabicyclo[3.1.1]heptane unit in the antihistamine drug rupatadine (B1662895) led to improved physicochemical properties such as solubility and metabolic stability. researchgate.net This success highlights the potential of this scaffold in overcoming liabilities associated with flat aromatic rings. Future studies will likely explore its incorporation into inhibitors of other enzyme classes and ligands for various receptors and ion channels.
Integration of 6-Aza-bicyclo[3.1.1]heptane into Complex Polycyclic Systems and Macrocycles
The incorporation of the rigid 6-azabicyclo[3.1.1]heptane scaffold into more complex molecular architectures, such as polycyclic systems and macrocycles, represents a promising frontier in drug discovery. This strategy allows for the creation of novel chemical entities with unique three-dimensional shapes and functionalities.
Recent synthetic strategies have enabled the construction of heterocycle-functionalized bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes. nih.govox.ac.uk These functionalized building blocks can serve as key intermediates for the synthesis of more elaborate structures. For instance, the development of methods to access spiro- and fused-hetero-bicyclo[3.1.1]heptanes opens up new avenues for exploring previously inaccessible chemical space. researchgate.netchemrxiv.org
The synthesis of bicyclic analogs of thalidomide, a well-known anticancer drug, demonstrates the potential of integrating the 3-azabicyclo[3.1.1]heptane core into established pharmacophores. chemrxiv.orgchemrxiv.org This approach can lead to the development of novel proteolysis-targeting chimeras (PROTACs) and other therapeutic agents with improved properties. The rigid nature of the bicyclic scaffold can pre-organize the molecule for binding, potentially leading to enhanced potency and selectivity.
Mechanistic Investigations of Biological Target Engagement at an Atomic Level
A deep understanding of how 6-azabicyclo[3.1.1]heptane derivatives interact with their biological targets at an atomic level is crucial for rational drug design. Advanced analytical techniques and computational methods are being employed to elucidate these mechanisms.
X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information on ligand-protein complexes, revealing the precise binding modes of 6-azabicyclo[3.1.1]heptane-containing molecules. This information is invaluable for understanding the structure-activity relationships (SAR) and for designing next-generation compounds with improved affinity and selectivity.
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can complement experimental data by providing insights into the dynamic nature of ligand-protein interactions. These simulations can help to rationalize the observed binding affinities and selectivities and can guide the design of new derivatives with optimized properties. For example, computational studies have been used to explain the diastereoselectivity observed in certain synthetic reactions leading to these bicyclic systems. researchgate.net
Furthermore, mechanistic studies involving techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic data on target engagement. This information is critical for understanding the driving forces behind binding and for optimizing the drug-target residence time, a key parameter for in vivo efficacy.
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for 6-Aza-bicyclo[3.1.1]hept-3-ylamine?
- Methodological Answer : The compound's bicyclic framework includes a nitrogen atom at position 6, influencing its electronic and steric properties. Common synthetic approaches involve cycloaddition reactions or ring-opening of aziridines, as seen in analogous aza-bicyclo systems . Structural validation typically employs NMR (¹H/¹³C) and X-ray crystallography, with computational methods like QSPR (Quantitative Structure-Property Relationship) aiding in predicting physicochemical properties .
Q. How can researchers confirm the purity and identity of this compound?
- Methodological Answer : Use GC-MS or HPLC coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Cross-reference retention indices with known standards, as demonstrated in studies of structurally similar bicyclic amines (e.g., 2,6,6-trimethyl derivatives) . For purity, employ differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Solid-phase microextraction (SPME) paired with GC-MS is effective for isolating the compound from biological or environmental samples. Calibration curves using deuterated internal standards (e.g., d₃-6-Aza-bicycloheptane) improve accuracy, as shown in volatile organic compound analyses .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?
- Methodological Answer : Design a fractional factorial experiment to test variables like catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity, and reaction temperature. Monitor intermediates via in-situ IR spectroscopy. For example, optimizing hydrogenation pressure (1–5 atm) increased yields of related bicyclic amines by 20–30% . Statistical tools like ANOVA help identify significant factors .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Use chiral HPLC to separate enantiomers and test their activity independently. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) to minimize method-specific biases, as highlighted in pharmacological studies of bicyclic scaffolds .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. For instance, HOMO-LUMO gaps <5 eV indicate higher electrophilicity at the amine group. Compare predictions with experimental kinetic data using Hammett plots to refine computational parameters .
Data Comparison Table
Key Methodological Recommendations
- Experimental Design : Use DOE (Design of Experiments) to systematically vary parameters and reduce trial iterations .
- Data Validation : Cross-check spectral data with databases like NIST Chemistry WebBook to confirm assignments .
- Contradiction Mitigation : Apply multi-method validation (e.g., NMR + X-ray) for structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
